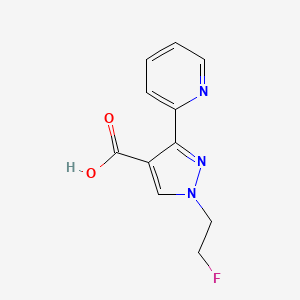

1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Description

This compound features a pyrazole core substituted with a 2-fluoroethyl group at position 1, a pyridin-2-yl moiety at position 3, and a carboxylic acid group at position 3. The 2-fluoroethyl substituent enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the pyridin-2-yl group contributes to π-π stacking interactions in biological systems. The carboxylic acid group facilitates hydrogen bonding and ionization under physiological conditions, influencing solubility and binding affinity .

Properties

IUPAC Name |

1-(2-fluoroethyl)-3-pyridin-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c12-4-6-15-7-8(11(16)17)10(14-15)9-3-1-2-5-13-9/h1-3,5,7H,4,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSIDPUMICVDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2C(=O)O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS: 2098018-88-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by various studies and data.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a pyrazole ring, a pyridine moiety, and a carboxylic acid functional group. The fluorinated ethyl group enhances its pharmacological properties.

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit notable anti-inflammatory effects. For instance, related compounds have shown significant inhibition of inflammatory responses in animal models. A study demonstrated that compounds similar to this compound exhibited comparable efficacy to indomethacin in reducing carrageenan-induced edema in mice .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. A series of compounds were tested against various bacterial strains, revealing that certain modifications significantly enhance their activity. For example, the introduction of specific substituents at the pyrazole ring improved activity against E. coli and S. aureus .

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| 1 | E. coli | High |

| 2 | S. aureus | Moderate |

| 3 | Pseudomonas aeruginosa | Low |

Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives. One study highlighted that certain analogs showed promising results against liver (HepG2) and cervical (HeLa) cancer cells, with significant inhibition rates observed . The compound's mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal fibroblasts from cytotoxicity.

Case Study 1: Synthesis and Evaluation

In a comprehensive study, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities. The results indicated that modifications at the N1 position of the pyrazole ring could drastically alter biological activity, suggesting a structure-activity relationship crucial for drug development .

Case Study 2: In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies revealed that the compound could effectively interact with key enzymes involved in inflammation and cancer pathways, supporting its potential therapeutic applications .

Scientific Research Applications

The biological activity of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has been attributed to its interactions with various biological targets, including:

- Kinase Inhibition : This compound has shown potential as a kinase inhibitor, which is crucial in regulating cellular signaling pathways. Inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer and diabetes .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation, such as the MAPK pathway .

Case Study 1: Kinase Inhibition

A study investigated the kinase inhibitory properties of this compound. It demonstrated significant inhibition of specific kinases associated with cancer progression. The compound was tested against various cancer cell lines, showing a dose-dependent response with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Apoptosis |

| HT-29 | 12.3 | Cell Cycle Arrest |

| A549 | 10.8 | Apoptosis |

Case Study 2: Anti-inflammatory Activity

In vitro experiments assessed the anti-inflammatory properties of this compound, which effectively reduced the release of pro-inflammatory cytokines such as TNF-alpha. This suggests its potential utility in treating inflammatory diseases .

Case Study 3: Antifungal Activity

The antifungal efficacy was evaluated against several pathogenic fungi, where the compound exhibited moderate antifungal activity, indicating potential for development as an antifungal agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the pyrazole ring and the pyridine moiety significantly alter its potency and selectivity towards specific biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

a. 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid ()

- Key Differences : Position 5 is substituted with a methyl group instead of the pyridin-2-yl group at position 3.

- The methyl group increases steric bulk but lacks electronic effects compared to fluorine or pyridine .

b. 1-(2-Hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ()

- Key Differences : A hydroxyethyl group replaces the 2-fluoroethyl substituent, and position 3 has a trifluoromethyl group.

- Impact: The hydroxyethyl group increases polarity, improving aqueous solubility but reducing metabolic stability due to susceptibility to oxidation.

c. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ()

- Key Differences : Position 3 has a difluoromethyl group, and position 1 is methyl-substituted.

- Impact : The difluoromethyl group introduces strong electron-withdrawing effects, increasing the carboxylic acid’s acidity. The methyl group at position 1 reduces steric hindrance compared to the bulkier 2-fluoroethyl group .

Pyridine/Pyrimidine-Based Analogs

a. 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ()

- Key Differences : The pyridin-2-yl group is substituted with chlorine and trifluoromethyl groups; position 3 of the pyrazole has a trifluoromethyl group.

- The trifluoromethyl group on pyrazole further amplifies lipophilicity .

b. 1-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ()

- Key Differences : Position 5 of the pyrazole has a trifluoromethyl group instead of a carboxylic acid.

- Impact : The absence of the carboxylic acid eliminates ionization and hydrogen bonding capacity, likely reducing binding specificity in biological targets .

Aromatic System Modifications

a. 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid ()

- Key Differences : A 4-fluorophenyl group replaces the pyridin-2-yl moiety.

b. 5-(Trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid ()

- Key Differences : Both the pyridine and pyrazole rings are substituted with trifluoromethyl groups.

- Impact : Enhanced hydrophobicity and electron-withdrawing effects may improve membrane permeability but reduce solubility in aqueous environments .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyridinyl group, followed by alkylation for the fluoroethyl moiety. For example, describes a two-step reaction using Pd(OAc)₂ and XPhos ligand under inert atmosphere, achieving hydrolysis with HCl/water. Optimizing temperature (40–100°C) and stoichiometry of reagents (e.g., Cs₂CO₃ as base) is critical to minimize side reactions .

- Key Considerations : Fluorine’s electronegativity may necessitate anhydrous conditions to prevent hydrolysis of the fluoroethyl group. Purification via column chromatography or recrystallization is often required.

Q. How does the carboxylic acid group at position 4 influence the compound’s physicochemical properties?

- Methodology : The carboxylic acid enhances water solubility and enables salt formation, improving bioavailability. Titration (pH-solubility profiling) and logP measurements can quantify hydrophilicity. Comparative studies with ester derivatives (e.g., ethyl esters in ) show reduced solubility, underscoring the acid’s role in intermolecular interactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituent positions (e.g., pyridin-2-yl vs. pyridin-3-yl) and confirm fluoroethyl integration.

- FTIR : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹).

- HRMS : Verify molecular formula (e.g., C₁₁H₁₁FN₃O₂ requires exact mass 252.0838).

Advanced Research Questions

Q. How can conflicting reports on biological activity (e.g., antimicrobial vs. anti-inflammatory) be resolved through structural optimization?

- Methodology : Perform SAR studies by synthesizing analogs with modified substituents (e.g., replacing fluoroethyl with methoxyethyl or trifluoromethyl groups as in ). Test in parallel assays (e.g., MIC for antimicrobial, COX inhibition for anti-inflammatory). Molecular docking can predict binding affinity to targets like Keap1 ( ) or bacterial enzymes .

- Case Study : A study in showed methoxyethyl derivatives exhibit antimicrobial activity, while ’s pyrazole-carboxylic acids target Keap1. Fluorine’s electron-withdrawing effects may shift selectivity .

Q. What mechanistic insights can be gained from deuterated solvent studies in the compound’s synthesis?

- Methodology : Use deuterated DMF (DMF-d₇) in Pd-catalyzed steps ( ) to track proton transfer via ¹H NMR. Kinetic isotope effects (KIEs) can reveal rate-determining steps, such as oxidative addition or transmetallation. For hydrolysis steps (e.g., ester to acid in ), D₂O studies can elucidate acid-catalyzed pathways .

Q. How do stability studies inform formulation strategies for in vivo applications?

- Methodology : Accelerated stability testing (40°C/75% RH) over 4 weeks monitors degradation products via HPLC. The fluoroethyl group’s susceptibility to hydrolysis (vs. methoxyethyl in ) may require lyophilization or pH-adjusted formulations. Mass spectrometry identifies major degradation pathways (e.g., defluorination or decarboxylation) .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to validate and contextualize conflicting data?

- Methodology : Replicate solubility measurements (e.g., shake-flask method) under standardized conditions (pH 7.4 PBS vs. pure water). Compare with computationally predicted values (e.g., via COSMO-RS). notes that methoxyethyl analogs have higher solubility than trifluoromethyl variants, suggesting fluorine’s impact on hydrophobicity .

Tables for Key Comparative Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.